2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride
CAS No.: 920480-85-9
Cat. No.: VC2846411
Molecular Formula: C7H14Cl2N2OS
Molecular Weight: 245.17 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride - 920480-85-9](/images/structure/VC2846411.png)
Specification
CAS No. | 920480-85-9 |
---|---|
Molecular Formula | C7H14Cl2N2OS |
Molecular Weight | 245.17 g/mol |
IUPAC Name | 2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol;dihydrochloride |
Standard InChI | InChI=1S/C7H12N2OS.2ClH/c1-6-4-9-7(11-6)5-8-2-3-10;;/h4,8,10H,2-3,5H2,1H3;2*1H |
Standard InChI Key | GDHAYZLRQOXXRH-UHFFFAOYSA-N |
SMILES | CC1=CN=C(S1)CNCCO.Cl.Cl |
Canonical SMILES | CC1=CN=C(S1)CNCCO.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride is an organic compound that contains a thiazole ring system with various functional groups. The thiazole core, which features both sulfur and nitrogen in a five-membered aromatic ring, is a common structural motif in many biologically active compounds and pharmaceuticals.
Basic Structural Information
The compound features a 5-methyl-1,3-thiazole ring connected via a methylene bridge to an aminoethanol moiety. The dihydrochloride designation indicates that the molecule exists as a salt with two chloride counterions, likely protonating the basic nitrogen atoms in the structure. This salt formation typically enhances water solubility compared to the free base form.
Molecular Details
Molecular Identifiers and Nomenclature
Various naming conventions and identifiers are used to precisely identify this chemical compound within scientific literature and databases.
Formal Naming Systems
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, referring to the free base form, is 2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol . This systematic naming convention provides an unambiguous description of the molecular structure.
Registry Numbers and Identifiers
The compound is registered with the Chemical Abstracts Service (CAS) under the number 920480-85-9, which serves as a unique identifier in chemical databases and literature . This registration facilitates proper tracking and referencing of the compound across various scientific platforms.
Digital Chemical Identifiers
Several digital chemical identifiers are assigned to this compound to facilitate computer-readable identification:
These identifiers provide standardized ways to represent and search for the compound in chemical databases and literature.
Alternative Names and Synonyms
Several synonyms exist for 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride, including:
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2-([(5-Methyl-1,3-thiazol-2-yl)methyl]amino)ethanol dihydrochloride
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2-(((5-Methylthiazol-2-yl)methyl)amino)ethan-1-ol
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2-[(5-Methyl-thiazol-2-ylmethyl)-amino]-ethanol
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Ethanol, 2-[[(5-methyl-2-thiazolyl)methyl]amino]-, dihydrochloride
These alternative names appear in various commercial catalogs and research publications, though they all refer to the same chemical entity.
Physical and Chemical Properties
Structural Characteristics
The molecule contains several key functional groups:
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A thiazole heterocyclic ring (containing nitrogen and sulfur)
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A methyl substituent on the thiazole ring
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A methylene linker group
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A secondary amine functionality
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A terminal alcohol (hydroxyl) group
The dihydrochloride salt form implies that the molecule possesses two protonatable basic centers, most likely the nitrogen atoms in the structure.
Solubility Properties
The dihydrochloride salt formation typically enhances water solubility compared to the free base form, as the charged nature of the salt facilitates interaction with polar solvents. This property is particularly important for biological and pharmaceutical applications where aqueous solubility is often required.
Structural Relationships to Biologically Active Compounds
Thiazole Pharmacophore Significance
The thiazole ring is a significant pharmacophore present in many bioactive compounds and pharmaceuticals. Thiazole-containing compounds have demonstrated various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.
Analytical Considerations
Identification Methods
Modern analytical techniques that would typically be employed for characterization of this compound include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
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Elemental analysis for compositional verification
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